Cyclohexylidenecyclohexane
Overview
Description
Cyclohexylidenecyclohexane is a chemical compound with the formula C12H20. Its molecular weight is 164.2872 . It contains a total of 33 bonds, including 13 non-H bonds, 1 multiple bond, 1 double bond, and 2 six-membered rings .
Synthesis Analysis
The synthesis of functionalized cyclohexanes, which could potentially include Cyclohexylidenecyclohexane, has been described in a study. This process operates by two sequential hydrogen borrowing reactions, providing direct access to multisubstituted cyclic products with high levels of stereocontrol . Another study discusses the selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts .Molecular Structure Analysis
The molecular structure of Cyclohexylidenecyclohexane is available as a 2D Mol file or as a computed 3D SD file . It contains 33 bonds in total, including 13 non-H bonds, 1 multiple bond, 1 double bond, and 2 six-membered rings .Chemical Reactions Analysis
A study describes an iridium-catalyzed method for the synthesis of functionalized cyclohexanes from methyl ketones and 1,5-diols. This process operates by two sequential hydrogen borrowing reactions, providing direct access to multisubstituted cyclic products with high levels of stereocontrol . Another study discusses the reaction performed in the aqueous or organic medium using different metal catalytic systems .Physical And Chemical Properties Analysis
Cyclohexylidenecyclohexane has a molecular weight of 164.29 . Its density is 0.0109 g/cm3 at 15 °C .Scientific Research Applications
1. Fuel Surrogate Component and Combustion Chemistry
Cyclohexylidenecyclohexane, as a representative cycloalkane component, plays a significant role in the study of combustion chemistry. It's utilized to develop kinetic models for larger cycloalkanes and practical fuels. Experimental evidence from studies on methylcyclohexane combustion, a simpler alkylated cyclohexane, highlights its importance in understanding fuel combustion dynamics (Wang et al., 2014).
2. Environmental Bioremediation
Cyclohexylidenecyclohexane and its derivatives are used in studies focusing on the degradation of persistent hydrocarbons. Research on Rhodococcus sp. EC1, a bacterium with strong cyclohexane-degrading ability, demonstrates its potential in bioremediation for the removal of cyclohexane and other recalcitrant hydrocarbons from contaminated environments (Lee & Cho, 2008).
3. Jet Fuel and Diesel Production
Cyclohexylidenecyclohexane derivatives are investigated for their potential in converting bio-oils from lignin pyrolysis into jet and diesel fuel range hydrocarbons. This includes studying the kinetics and mechanisms of catalytic conversion processes (Saidi & Jahangiri, 2017).
4. Synthesis of Polymers and Molecular Composites
Its derivatives, such as polycyclohexane, are explored for synthesizing polymers that exhibit improved thermal and chemical stability, mechanical strength, and enhanced optical and electrical properties. This is significant in the development of new materials with advanced functional properties (Natori, 2002).
5. Alternative Energy Sources
The hydrogenation of benzene to produce cyclohexane, a precursor in nylon production, uses cyclohexylidenecyclohexane derivatives. This process is crucial for creating efficient and environmentally friendly methods in the chemical industry (Dada & Achenie, 2012).
6. Advanced Catalysis Research
Cyclohexylidenecyclohexane is involved in studies focusing on the catalytic conversion of cyclohexanone to cyclohexanols, which are important in the production of polymers, spices, and medicines. Such research explores the efficacy of different catalysts and their influence on the hydrodeoxygenation (HDO) process (Liu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
cyclohexylidenecyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHVMZDLYBHASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCCC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195141 | |
Record name | Cyclohexylidenecyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylidenecyclohexane | |
CAS RN |
4233-18-5 | |
Record name | Cyclohexylidenecyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylidenecyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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